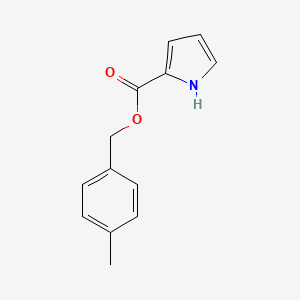
4-Methylbenzyl 1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylbenzyl 1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a 4-methylbenzyl group attached to the nitrogen atom of the pyrrole ring and a carboxylate group at the 2-position of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzyl 1H-pyrrole-2-carboxylate typically involves the condensation of 4-methylbenzylamine with pyrrole-2-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反应分析
Types of Reactions
4-Methylbenzyl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Pyrrole-2-methanol or pyrrole-2-aldehyde.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学研究应用
4-Methylbenzyl 1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-Methylbenzyl 1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: A brominated derivative with different reactivity and biological properties.
4-Benzoyl-1H-pyrrole-2-carboxamide: A benzoyl-substituted pyrrole with distinct chemical and biological characteristics
Uniqueness
4-Methylbenzyl 1H-pyrrole-2-carboxylate is unique due to the presence of the 4-methylbenzyl group, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrole derivatives and makes it a valuable compound for various applications .
属性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
(4-methylphenyl)methyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-10-4-6-11(7-5-10)9-16-13(15)12-3-2-8-14-12/h2-8,14H,9H2,1H3 |
InChI 键 |
TZODONFMINDBOF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)COC(=O)C2=CC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B12887864.png)
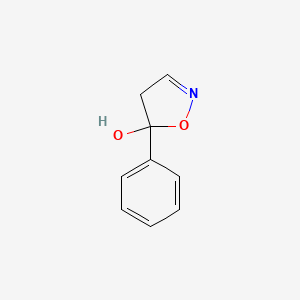
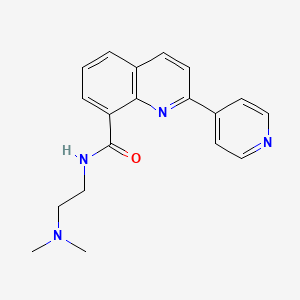
![4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12887875.png)
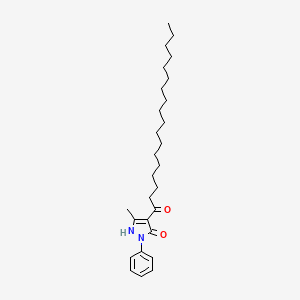
![(S)-6-(2-Hydroxy-3-(((2-(2-oxo-3-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)oxazolidin-5-yl)ethyl)amino)methyl)phenyl)picolinonitrile](/img/structure/B12887892.png)
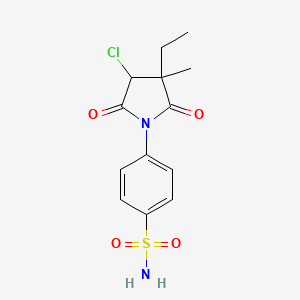
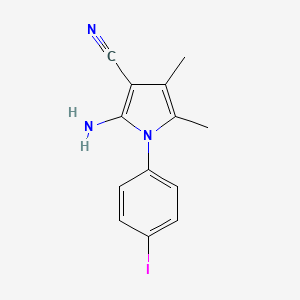

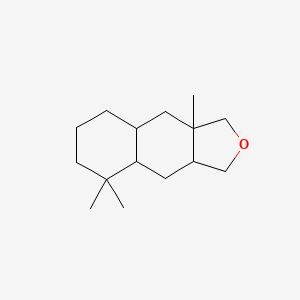
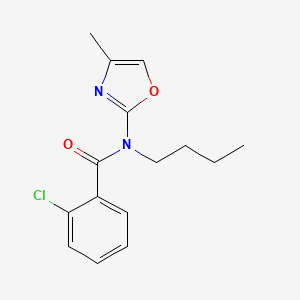
![(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B12887913.png)
![2-(Bromomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887932.png)
![3-Ethyl-1-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887934.png)
